Cas no 1428358-65-9 (6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide)

6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide structure
1428358-65-9 structure
商品名:6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
CAS番号:1428358-65-9
MF:C11H10N4O2S2
メガワット:294.352698802948
CID:6578313
PubChem ID:71802421

6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 6-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
    • 6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
    • 6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
    • AKOS024554133
    • 6-oxo-N-(thiazol-2-yl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
    • F6404-1808
    • 1428358-65-9
    • VU0547278-1
    • インチ: 1S/C11H10N4O2S2/c16-8-1-2-13-11-15(8)5-7(6-19-11)9(17)14-10-12-3-4-18-10/h1-4,7H,5-6H2,(H,12,14,17)
    • InChIKey: ZSDNRABTHXFMIX-UHFFFAOYSA-N
    • ほほえんだ: S1C2=NC=CC(N2CC(C(NC2=NC=CS2)=O)C1)=O

計算された属性

  • せいみつぶんしりょう: 294.02451792g/mol
  • どういたいしつりょう: 294.02451792g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 466
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 128Ų

6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6404-1808-2mg
6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1428358-65-9 90%+
2mg
$88.5 2023-05-20
Life Chemicals
F6404-1808-1mg
6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1428358-65-9 90%+
1mg
$81.0 2023-05-20
Life Chemicals
F6404-1808-2μmol
6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1428358-65-9 90%+
2μl
$85.5 2023-05-20
Life Chemicals
F6404-1808-3mg
6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1428358-65-9 90%+
3mg
$94.5 2023-05-20

6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide 関連文献

6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamideに関する追加情報

Introduction to 6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS No. 1428358-65-9)

6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1428358-65-9, this molecule represents a fusion of thiazole and pyrimidine scaffolds, which are well-documented for their biological activity and potential therapeutic applications. The compound’s unique structural framework positions it as a promising candidate for further exploration in drug discovery, particularly in the development of novel bioactive molecules.

The pharmacological relevance of 6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide stems from its ability to interact with various biological targets. The presence of multiple heterocyclic rings suggests a high degree of molecular complexity, which can be leveraged to modulate biological pathways. Recent studies have highlighted the importance of such polyheterocyclic compounds in addressing multifaceted diseases, including cancer and inflammatory disorders. The compound’s ability to engage with multiple targets simultaneously makes it an attractive scaffold for the development of polypharmacological agents.

In the realm of drug design, the structural motif of 6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide offers several advantages. The thiazole ring is known for its antimicrobial and anti-inflammatory properties, while the pyrimidine core is frequently associated with kinase inhibition and DNA intercalation activities. These characteristics make the compound a versatile platform for designing molecules with enhanced pharmacological profiles. Moreover, the tetrahydropyrimido[2,1-b][1,3]thiazine moiety introduces additional functional groups that can be modified to optimize solubility, bioavailability, and metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interaction patterns of 6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide with biological targets. Molecular docking studies have revealed its potential as an inhibitor of enzymes involved in cancer progression and inflammation. For instance, preliminary simulations suggest that this compound may disrupt the activity of kinases such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. These kinases are pivotal in regulating immune responses and cell proliferation, making them attractive therapeutic targets.

The synthesis of 6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide presents both challenges and opportunities. The multi-step synthetic route requires precise control over reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. Additionally, protecting group strategies are essential to prevent unwanted side reactions during synthesis. Advances in synthetic methodologies have made it feasible to produce this compound on a scalable basis, facilitating further pharmacological investigations.

Preclinical studies have begun to explore the pharmacokinetic properties of 6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine - 3 - carboxamide. These studies aim to assess its absorption、distribution、metabolism,and excretion (ADME) profiles,which are critical for determining its suitability for clinical development。 Initial findings indicate that the compound exhibits moderate solubility in aqueous media, suggesting potential oral bioavailability。 Further investigations into its metabolic stability will be necessary to evaluate its half-life and potential interactions with cytochrome P450 enzymes.

The therapeutic potential of 6 - oxo - N - ( th az ol - 2 - yl ) - 23 , 4 , 6 - tetrahydrop y rim ido [ 21 - b ] [13 ] th i az ine - 33 - carbox am ide is further supported by its ability to modulate inflammatory pathways。 Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis、atherosclerosis,and certain types of cancer。 By targeting inflammatory mediators such as cytokines and chemokines, this compound may offer a novel approach to treating these conditions。 Preclinical models have shown promising results in reducing inflammation without significant off-target effects。

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of 6 - oxo - N - ( th az ol - 23 ) - 23 , 43 , 63 - tetrahydrop y rim ido [21b][13] th i az ine -33 carbox am ide。 Such partnerships can facilitate rapid translation from bench research to clinical trials。 Regulatory agencies continue to encourage innovative approaches in drug development, recognizing the need for new therapies to address unmet medical needs。 The compound’s unique structure and demonstrated biological activity position it as a valuable asset in the ongoing effort to combat complex diseases。

In conclusion, 6 oxo N( th az ol 23 )23 ,43 ,63 tetrahydrop y rim ido [21b][13] th i az ine 33 carbox am ide ( CAS No .1428358659) represents a compelling candidate for further exploration in pharmaceutical research。 Its intricate molecular architecture、potential biological activities、and favorable pharmacokinetic properties make it an attractive scaffold for drug discovery。 As research continues to uncover new therapeutic applications、advances in synthetic chemistry will enhance production efficiency。 Collaborative initiatives will be crucial in realizing its full clinical potential、offering hope for innovative treatments across multiple disease indications。

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